8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

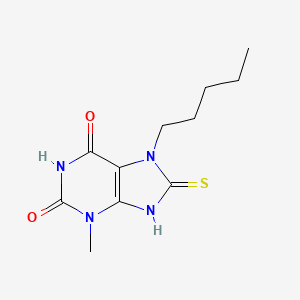

Chemical Structure:

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 5. Key substituents include:

- 3-Methyl group: Contributes to steric effects and modulates solubility.

- 7-Pentyl chain: A hydrophobic moiety that likely influences membrane permeability and target engagement .

Biological Activity:

The compound has demonstrated potent inhibitory activity against sirtuin isoforms (SIRT1, SIRT2, SIRT3, and SIRT5), enzymes involved in epigenetic regulation and metabolic pathways. The 8-mercapto group is critical for binding to the sirtuin catalytic domain, while the 7-pentyl substituent optimizes hydrophobic interactions .

Properties

IUPAC Name |

3-methyl-7-pentyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-3-4-5-6-15-7-8(12-11(15)18)14(2)10(17)13-9(7)16/h3-6H2,1-2H3,(H,12,18)(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXMIBBTIFUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Functional Group Introduction: The mercapto group is introduced at the 8th position through nucleophilic substitution reactions.

Alkylation: The methyl group is introduced at the 3rd position via alkylation reactions using methylating agents.

Pentyl Group Addition: The pentyl group is added at the 7th position through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the mercapto group to a thiol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Thiols.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Substitution at Position 8

The 8-position is a key determinant of biological activity. Comparisons include:

Key Insight : The mercapto group in the target compound enables covalent or redox-based interactions with sirtuins, whereas halogens (Cl, Br) or nitro groups prioritize steric/electronic effects for different targets.

Alkyl Substitutions at Positions 3 and 7

Alkyl chain length and branching influence pharmacokinetics and receptor affinity:

Key Insight : Longer alkyl chains (e.g., pentyl) in the target compound may prolong half-life but reduce aqueous solubility compared to methyl/ethyl analogues.

Physicochemical Properties

| Property | Target Compound | 8-Chloro-3-pentyl (GSK256073) | 8-Thioxo-44c |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₆N₄O₂S | C₁₀H₁₃ClN₄O₂ | C₉H₁₂N₄O₃S |

| Molecular Weight | 292.34 g/mol | 256.69 g/mol | 256.28 g/mol |

| Predicted pKa | ~6.94 (thiol) | 4.23 (acidic) | 6.94 (thioxo) |

| Density | ~1.53 g/cm³ | 1.373 g/cm³ | 1.53 g/cm³ |

Biological Activity

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a mercapto group at the 8th position, alongside methyl and pentyl substituents, positions this compound as a candidate for various pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can be described as follows:

- IUPAC Name: 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- CAS Number: 126118-60-3

- Molecular Formula: C11H14N4O2S

- Molecular Weight: 270.32 g/mol

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Purity | ≥ 97% |

The biological activity of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.

- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways.

- Nucleic Acid Interaction : Potential interactions with nucleic acids could influence gene expression and cellular processes.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Some investigations have reported antimicrobial properties against certain bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione demonstrated significant inhibition of growth in human cancer cell lines such as MKN45 (gastric adenocarcinoma). The compound showed an IC50 value comparable to standard chemotherapeutics like Paclitaxel, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to reduce pro-inflammatory cytokines. Results indicated a marked decrease in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound.

Table 3: Summary of Case Studies

| Study Focus | Findings | |

|---|---|---|

| Anticancer Activity | Significant growth inhibition | Potential chemotherapeutic use |

| Anti-inflammatory | Reduced cytokine levels | Possible treatment for inflammation |

Synthesis Methods

The synthesis of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione generally involves several steps:

- Starting Materials : Commercially available purine derivatives are utilized.

- Functional Group Introduction : The mercapto group is introduced via nucleophilic substitution.

- Alkylation Reactions : Methyl and pentyl groups are added through alkylation processes.

Table 4: Synthesis Overview

| Step | Description |

|---|---|

| Functional Group Addition | Mercapto group via nucleophilic substitution |

| Methylation | Alkylation using methylating agents |

| Pentyl Group Addition | Alkylation or acylation reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.